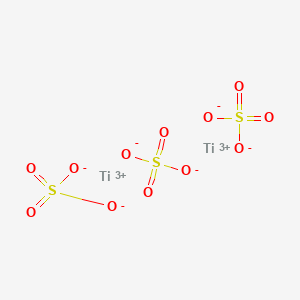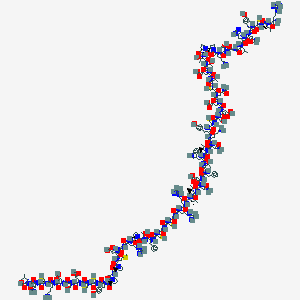
4,8-Dichloro-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 4,8-Dichloro-2-(trifluoromethyl)quinoline typically involves multiple steps:
Starting Materials: The synthesis begins with 2,3-dichloroquinoline and 1,2-dichlorobenzene.
Fluorination: In the presence of acetyl fluoride or hydrogen fluoride, 1,2-dichlorobenzene is converted to 2-fluoro-1,2-dichlorobenzene.
Cyanation: 2-Fluoro-1,2-dichlorobenzene reacts with cyanobromide magnesium to form 2-cyano-1,2-dichlorobenzene.
Rearrangement: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene undergoes the Amadori rearrangement to yield 2-cyano-1,2,3-trichlorobenzene.
Final Step: The final step involves the reaction of 2-cyano-1,2,3-trichlorobenzene with trifluoroformate to produce this compound.
Chemical Reactions Analysis
4,8-Dichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,8-Dichloro-2-(trifluoromethyl)quinoline has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including fluoroborates and other quinoline derivatives.
Pharmaceutical Research: The compound serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting bacterial and viral infections.
Material Science: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4,8-Dichloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For instance, it may act as an enzyme inhibitor, disrupting the normal function of the enzyme and affecting cellular processes .
Comparison with Similar Compounds
4,8-Dichloro-2-(trifluoromethyl)quinoline can be compared with other similar compounds, such as:
4,7-Dichloro-2-(trifluoromethyl)quinoline: This compound has a similar structure but differs in the position of the chlorine atoms.
2-(Trifluoromethyl)quinoline: Lacks the chlorine atoms, which can significantly alter its chemical properties and reactivity.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, which can enhance its biological activity .
Properties
IUPAC Name |
4,8-dichloro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBOMMZLXFMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371670 |
Source


|
| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-35-9 |
Source


|
| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18706-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole](/img/structure/B104667.png)


![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)



![[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B104680.png)




